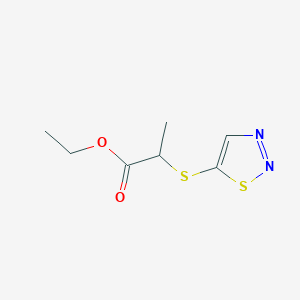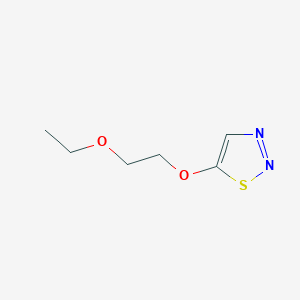
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone
Übersicht
Beschreibung
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone has been used in a wide range of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for detecting sulfenic acid in proteins. Sulfenic acid is an important intermediate in many biological processes, and its detection is crucial for understanding the mechanisms underlying these processes. This compound has also been used as a probe for detecting hydrogen sulfide in biological systems. Hydrogen sulfide is an important signaling molecule in many physiological processes, and its detection is essential for understanding its role in these processes.
Wirkmechanismus
The mechanism of action of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone involves the reaction of the compound with sulfenic acid or hydrogen sulfide. This reaction results in the formation of a fluorescent product, which can be detected using spectroscopic methods. The reaction between this compound and sulfenic acid or hydrogen sulfide is highly specific, which makes this compound a valuable tool for investigating these molecules in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are important enzymes involved in many signaling pathways. This inhibition can lead to changes in cellular signaling and gene expression, which can have important physiological consequences.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone in lab experiments is its high specificity for sulfenic acid and hydrogen sulfide. This specificity allows researchers to detect these molecules in complex biological systems with high sensitivity and accuracy. However, one limitation of using this compound is its potential toxicity to cells and tissues. Careful consideration must be given to the concentration and duration of exposure when using this compound in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone. One area of interest is the development of new fluorescent probes based on this compound for detecting other important molecules in biological systems. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of this compound in the development of new diagnostic tools for the detection of sulfenic acid and hydrogen sulfide in clinical settings.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. Its high specificity for sulfenic acid and hydrogen sulfide makes it a valuable fluorescent probe for detecting these molecules in complex biological systems. While there are some limitations to its use, the potential future directions for research involving this compound are numerous and exciting.
Eigenschaften
IUPAC Name |
5-naphthalen-2-ylsulfonylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c15-18(16,12-8-13-14-17-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFSNBAYGQBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CN=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B3134710.png)
![Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate](/img/structure/B3134718.png)

![N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134738.png)
![4-[4-(4-Methoxyphenyl)piperazino]-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine](/img/structure/B3134747.png)
![N-(5,6-dihydrofuro[2,3-h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3134759.png)




![N-(5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134809.png)
![5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine](/img/structure/B3134812.png)
![N-(5-methoxy-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134822.png)
![Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3134823.png)